1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Researchers face supply inconsistency for validated kinase hinge-binding motifs, delaying SAR campaigns. This compound is the precise 2-aminopyridin-3-yl scaffold for ALK/c-Met programs. Key advantages: (1) Exclusive 2-amino-3-pyridyl regioisomer ensures target engagement-activity is lost with 4-yl substitution. (2) 5-Position is a proven vector for potency (8-fold boost with 5-fluoro). (3) Acetyl cap balances permeability for cellular assays. Ideal for focused library synthesis.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B15229020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1C2=C(N=CC=C2)N
InChIInChI=1S/C12H17N3O/c1-9(16)15-8-3-2-6-11(15)10-5-4-7-14-12(10)13/h4-5,7,11H,2-3,6,8H2,1H3,(H2,13,14)
InChIKeyPIORCWGHRNBLTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone: Chemical Identity and Kinase Inhibitor Scaffold Context


1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone (CAS: 1352538-64-7) is a synthetic small molecule with the formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol . It is characterized by a piperidine ring N-substituted with an acetyl group and C-substituted at the 2-position with a 2-aminopyridin-3-yl moiety . This compound serves as a critical minimal scaffold or synthetic intermediate within the broader class of aminopyridine-based protein kinase inhibitors, particularly those targeting receptor tyrosine kinases such as ALK and c-Met [1].

Scaffold Aminopyridine-based kinase inhibitor intermediate for c-Met/ALK pathway studies
Binding Mode Retains the 2-aminopyridin-3-yl hinge-binding motif for ATP-competitive probe design
Use Context Privileged starting point for focused inhibitor libraries; regiochemistry defines target engagement

Why Generic Substitution of 1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone Is Not Advisable Without Comparative Data


Direct substitution of 1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone with a close regioisomer or an N-deacetylated analog is scientifically unsound due to profound differences in target engagement governed by the aminopyridine's substitution pattern. The 2-aminopyridin-3-yl attachment is a critical pharmacophore for chelating the kinase hinge region, a function that is lost with 4-yl substitution or abolished by simple removal of the acetyl cap, which can impact cellular permeability and metabolic stability . The quantitative evidence below demonstrates these structure-activity relationships (SAR) are not interchangeable.

Regiochemistry mismatch

4- or 6-aminopyridin-3-yl isomers alter kinase hinge-binding geometry; target profile may shift from c-Met/ALK to PI3Kδ or lose engagement entirely.

Acetyl cap removal

N-deacetylated analogs may change cellular permeability and metabolic stability, potentially affecting assay performance in cell-based models.

Hinge-binder isomer profiling

The 6-amino isomer is documented as a PI3Kδ inhibitor precursor; the 2-amino scaffold is directed toward c-Met/ALK—kinase selectivity profiles are not interchangeable.

Quantitative Differentiation Evidence for 1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone


Key Suggestion of Anti-Proliferative Activity Improvement Through 5-Fluoro Derivatization

A key structure-activity relationship (SAR) is observed when 1-(2-(2-aminopyridin-3-yl)piperidin-1-yl)ethanone serves as a parental scaffold. Derivatization with a 5-fluoro group on the pyridine ring results in an 8-fold improvement in anti-proliferative activity against cancer cell lines, with an IC₅₀ of 0.38 μM compared to the parental compound's IC₅₀ of 3.2 μM . This dramatic shift demonstrates that the core scaffold, while minimally active on its own, contains a critical vector for potent activity that is uniquely accessible from the 2-aminopyridin-3-yl attachment point.

5-F SAR shift
Class-level
Parental: IC₅₀ 3.2 μM → 5-F derivative: IC₅₀ 0.38 μM (8-fold improvement)
Supports scaffold optimization at pyridine 5-position
Cancer cell line panel; specific line not identified
Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Chemotype Specificity for the 2-Aminopyridin-3-yl Kinase Hinge-Binder Motif

The 2-aminopyridin-3-yl moiety present in this compound is a well-established ATP-competitive kinase hinge-binding motif. In structurally related c-Met inhibitor series, the 2-aminopyridine-3-carboxamide chemotype yields potent inhibition (IC₅₀ values as low as 22 nM for optimized leads), whereas isomeric 4-aminopyridine analogs fail to engage the kinase hinge in the same bidentate fashion, often resulting in a loss of >100-fold in potency [1]. As the minimal scaffold, 1-(2-(2-aminopyridin-3-yl)piperidin-1-yl)ethanone retains this crucial pharmacophoric element.

Hinge-binder chemotype
Class-level
2-Aminopyridin-3-yl retains critical hinge-binding; 4-amino isomer loses >100-fold potency
Regioisomer identity dictates hinge engagement and inhibitor potency
c-Met lead IC₅₀ 22 nM for optimized 2-amino-3-carboxamides
Medicinal Chemistry Protein Kinase Pharmacophore

Distinction from the 6-Aminopyridin-3-yl Isomer in PI3K Inhibitor Profiling

A direct comparison of regioisomers reveals distinct kinase selectivity profiles. The 6-aminopyridin-3-yl isomer, 1-(2-(6-aminopyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352516-17-6), is documented as a PI3Kδ inhibitor precursor with a cellular IC₅₀ of 374 nM [1]. The target compound, bearing the 2-aminopyridin-3-yl group, is structurally incapable of the same PI3Kδ hinge interaction due to the altered hydrogen bond donor/acceptor geometry, which fundamentally redirects its target profile towards the c-Met/ALK family.

Isomer selectivity
Cross-study
2-Amino isomer: c-Met/ALK-directed; 6-Amino isomer: PI3Kδ IC₅₀ 374 nM
Distinct kinase target class; regioisomers are not functionally interchangeable
PI3Kδ cellular assay context
Chemical Biology Kinase Profiling PI3K

Best-Fit Research Application Scenarios for 1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanone


Design and Synthesis of Type I c-Met/ALK Kinase Inhibitor Libraries

This compound is the optimal minimal scaffold for constructing focused kinase inhibitor libraries targeting c-Met or ALK. The 2-aminopyridin-3-yl group is a validated hinge-binding motif, providing a critical hydrogen-bond donor-acceptor pair [1]. Medicinal chemists can elaborate the piperidine nitrogen (e.g., through sulfonylation or amidation) and the pyridine 5-position (e.g., through halogenation) to rapidly explore potency against c-Met or ALK-driven cancer cell lines, as implied by the 5-fluoro SAR [2].

Negative Control or Inactive Scaffold Counterpart in PI3K Pathway Studies

Given that the 6-aminopyridin-3-yl isomer demonstrates sub-micromolar PI3Kδ inhibition, this 2-aminopyridin-3-yl compound serves as a valuable negative control in chemical biology experiments. Its inability to form the same hinge interactions with PI3K ensures it can be used to benchmark on-target versus off-target effects of the 6-amino isomer series in cellular assays [1].

Privileged Intermediate for 5-Substituted-2-aminopyridine Pharmacophore Synthesis

The compound's chemical architecture is uniquely suited for late-stage diversification at the pyridine 5-position. The 8-fold activity boost observed upon 5-fluoro substitution [1] suggests this position is a critical solvent-exposed vector for modulating potency and selectivity. Process chemists can procure this intermediate to develop scalable routes to clinical candidates containing the 2-aminopyridin-3-ylpiperidine core, avoiding the synthetic challenges of introducing the aminopyridine group later in the synthesis.

Teaching and Training Tool for Kinase Hinge-Binding Pharmacophore Models

As a structurally concise molecule embodying the essential kinase hinge-binding pharmacophore, this compound is an excellent teaching tool for structure-based drug design courses. It demonstrates the minimal requirements for ATP-competitive binding, and its crystallizable nature (as implied by its low molecular weight) can be used in co-crystallization studies with model kinases to illustrate key hydrogen bonding patterns [1].

Application
Selection Property
Validation Focus
c-Met/ALK inhibitor design
2-aminopyridin-3-yl hinge-binding motif
Kinase hinge-region engagement in ATP-competitive assays
Selectivity comparator for PI3K studies
Regioisomeric identity defines target profile
PI3Kδ vs c-Met/ALK profiling to confirm orthogonal selectivity
Scaffold diversification at 5-position
Synthetic vector for late-stage functionalization
Potency shift upon 5-substitution in cell-based models
Pharmacophore teaching and training
Minimal ATP-competitive hinge-binder structure
Co-crystallization or docking model illustration
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